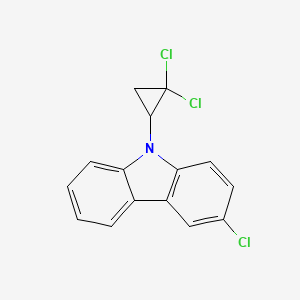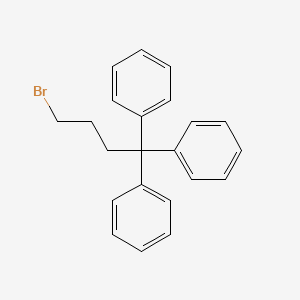
Benzene, 1,1',1''-(4-bromobutylidyne)tris-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’,1’'-(4-bromobutylidyne)tris-: is an organic compound with the molecular formula C19H15Br. It is a derivative of benzene, where three benzene rings are connected through a central carbon atom that is also bonded to a 4-bromobutyl group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-(4-bromobutylidyne)tris- typically involves the reaction of triphenylmethane with a brominating agent such as N-bromosuccinimide (NBS) under specific conditions. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzene, 1,1’,1’'-(4-bromobutylidyne)tris- can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: N-bromosuccinimide (NBS), sodium hydroxide (NaOH), and amines.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Substitution: Hydroxylated or aminated derivatives.
Oxidation: Carboxylic acids.
Reduction: Hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1,1’,1’'-(4-bromobutylidyne)tris- is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds and polymers .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, Benzene, 1,1’,1’'-(4-bromobutylidyne)tris- is used in the production of advanced materials, such as high-performance polymers and resins .
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’,1’'-(4-bromobutylidyne)tris- involves its ability to undergo various chemical reactions due to the presence of the bromine atom and the benzene rings. The bromine atom can participate in nucleophilic substitution reactions, while the benzene rings can engage in electrophilic aromatic substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of various products .
Comparación Con Compuestos Similares
Triphenylmethyl bromide: Similar structure but with a bromine atom directly attached to the central carbon atom.
Benzene, 1,1’,1’'-(bromomethylidyne)tris-: Another derivative with a bromine atom attached to a methyl group instead of a butyl group.
Uniqueness: Benzene, 1,1’,1’'-(4-bromobutylidyne)tris- is unique due to the presence of the 4-bromobutyl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural variation allows for different applications and interactions in chemical and biological systems.
Propiedades
Número CAS |
90127-93-8 |
|---|---|
Fórmula molecular |
C22H21Br |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
(4-bromo-1,1-diphenylbutyl)benzene |
InChI |
InChI=1S/C22H21Br/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2 |
Clave InChI |
GISVRARSKZEERH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCCBr)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[(Propan-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14369670.png)
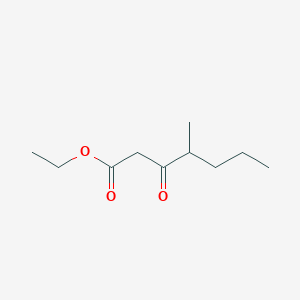
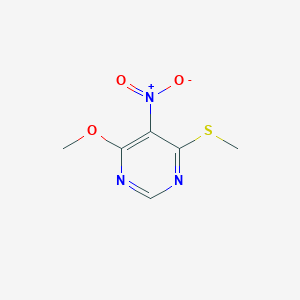
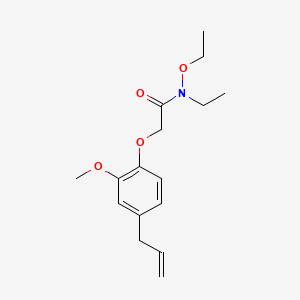
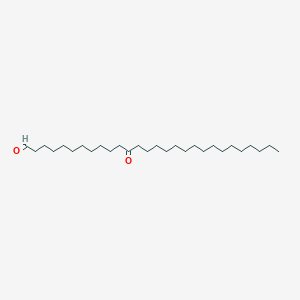
![N-Benzyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14369700.png)
![4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14369714.png)
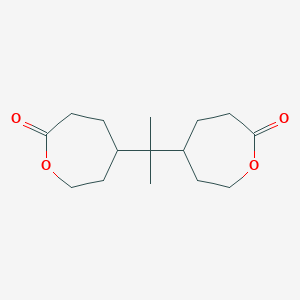
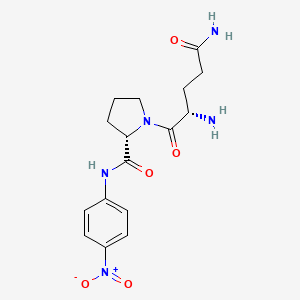
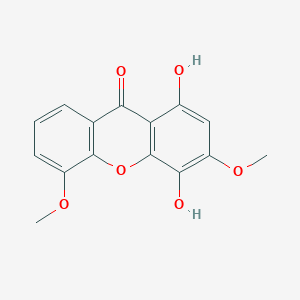
![Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate](/img/structure/B14369737.png)

![Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14369742.png)
